Carbonylcyanide 4-chlorophenylhydrazone
Description
Historical Context and Discovery as a Protonophore
The discovery and understanding of CCCP's function are intrinsically linked to a pivotal shift in the understanding of cellular energy production. In the early 20th century, the mechanism of ATP synthesis was thought to be substrate-level phosphorylation. wikipedia.orgquizlet.com However, this model could not fully account for the large amount of ATP produced during cellular respiration.
A revolutionary change in perspective came in 1961 when British biochemist Peter Mitchell proposed the chemiosmotic hypothesis. biophysics.orgsoci.orgnobelprize.org Mitchell postulated that the energy released from the electron transport chain is used to pump protons across the inner mitochondrial membrane, creating an electrochemical potential difference, or proton-motive force. wikipedia.orgnobelprize.orgnobelprize.org He theorized that this gradient, not a direct chemical intermediate, drives the synthesis of ATP by an enzyme now known as ATP synthase. wikipedia.orgsoci.org This concept was initially met with significant skepticism from the scientific community. biophysics.orgsoci.org
It was within this dynamic and contentious scientific environment that a new class of chemical uncouplers, the carbonyl cyanide phenylhydrazones, was introduced in 1962 by Heytler and Pritchard. merckmillipore.com These compounds, including CCCP, were found to be potent uncouplers of oxidative phosphorylation. merckmillipore.com Subsequent research demonstrated that their uncoupling activity was due to their ability to shuttle protons across the mitochondrial membrane, acting as protonophores. nih.govresearchgate.net This action dissipated the very proton gradient Mitchell had proposed, providing strong experimental support for the chemiosmotic theory. nih.gov The eventual widespread acceptance of chemiosmosis, for which Mitchell was awarded the Nobel Prize in Chemistry in 1978, cemented the role of protonophores like CCCP as fundamental tools in bioenergetics. wikipedia.orgnobelprize.org
Fundamental Role as a Mitochondrial Uncoupler of Oxidative Phosphorylation
Oxidative phosphorylation is the metabolic pathway where cells use a series of enzymes to oxidize nutrients, releasing chemical energy to produce ATP. wikipedia.org This process consists of two main components: the electron transport chain (ETC) and chemiosmosis. wikipedia.orgkhanacademy.org The ETC, located in the inner mitochondrial membrane, transfers electrons from donors like NADH and FADH₂, pumping protons (H+) from the mitochondrial matrix into the intermembrane space. khanacademy.orgacs.org This action generates a steep electrochemical gradient, known as the proton-motive force, which stores potential energy. acs.orgwikipedia.org The enzyme ATP synthase then harnesses the energy of this gradient, allowing protons to flow back into the matrix to power the synthesis of ATP from ADP and inorganic phosphate (B84403). acs.org
CCCP functions as a classic uncoupling agent by disrupting this tightly controlled system. wikipedia.orgnih.gov As a lipophilic weak acid, CCCP can readily diffuse across the inner mitochondrial membrane. nih.govwikipedia.org In the proton-rich intermembrane space, it picks up a proton, becomes neutralized, and then diffuses across the membrane into the proton-poor matrix. nih.govyoutube.com Once in the matrix, it releases the proton, effectively creating a short circuit for protons and dissipating the gradient. youtube.comhellobio.com
This uncoupling of the proton gradient from ATP synthesis means that the energy generated by the electron transport chain is no longer primarily used to produce ATP but is instead lost as heat. youtube.comwikipedia.org The cell's respiratory control is released, and the ETC works at an accelerated rate in an attempt to re-establish the proton gradient, leading to increased oxygen consumption. wikipedia.org This precise and potent disruption of mitochondrial energy production makes CCCP a definitive tool for studying the principles of oxidative phosphorylation. youtube.comhellobio.com
Table 1: Chemical and Physical Properties of Carbonylcyanide 4-chlorophenylhydrazone (CCCP)
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N'-(4-chlorophenyl)carbonohydrazonoyl dicyanide | wikipedia.org |
| Synonyms | Carbonyl cyanide m-chlorophenyl hydrazone, [(3-chlorophenyl)hydrazono]malononitrile | wikipedia.org |
| Molecular Formula | C₉H₅ClN₄ | hellobio.com |
| Molecular Weight | 204.62 g/mol | hellobio.com |
| CAS Number | 555-60-2 | hellobio.com |
| Appearance | Yellow solid | hellobio.com |
| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. | bioblast.at |
Overview of its Significance as a Chemical Probe in Cell Biology and Bioenergetics
The ability of CCCP to potently and reliably induce mitochondrial depolarization has made it an invaluable chemical probe for investigating a wide range of cellular processes far beyond basic bioenergetics. youtube.comnih.gov By collapsing the mitochondrial membrane potential (ΔΨm), researchers can trigger and study the cellular responses to acute mitochondrial dysfunction. nih.govresearchgate.net
A primary application of CCCP is in the study of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. wikipedia.orgnih.govresearchgate.net Inducing mitochondrial damage with CCCP was integral to discovering the molecular machinery of mitophagy, including the crucial role of the proteins PINK1 and the E3 ubiquitin ligase Parkin, which is associated with Parkinson's disease. wikipedia.org Upon loss of membrane potential, Parkin is recruited to the mitochondria to initiate their degradation. wikipedia.org
CCCP is also widely used to investigate apoptosis, or programmed cell death, as mitochondrial integrity is a critical checkpoint in this pathway. youtube.comresearchgate.net The disruption of mitochondrial function by CCCP can trigger apoptotic pathways, allowing scientists to dissect the signaling cascades involved. researchgate.netscience.gov Furthermore, CCCP is employed to study the integrated stress response (ISR), a cellular signaling network that is activated by various stressors, including mitochondrial dysfunction. nih.gov Treatment with CCCP has been shown to activate specific kinases like HRI and AMPK, which in turn orchestrate adaptive responses such as the promotion of autophagy and the downregulation of general protein synthesis to conserve energy. nih.govbohrium.com
Table 2: Selected Research Applications of CCCP
| Research Area | Application of CCCP | Key Findings | Source(s) |
|---|---|---|---|
| Mitophagy | Induction of mitochondrial depolarization to trigger the selective removal of damaged mitochondria. | Elucidated the role of the PINK1/Parkin pathway in initiating mitophagy. | wikipedia.orgnih.gov |
| Apoptosis | Induction of programmed cell death via mitochondrial disruption. | Demonstrated that CCCP treatment can sensitize cancer cells to TRAIL-induced apoptosis. | researchgate.netscience.gov |
| Cellular Signaling | Activation of stress response pathways following mitochondrial uncoupling. | Showed that CCCP activates the Integrated Stress Response (ISR) and energy-sensing pathways involving AMPK. | nih.govnih.govbohrium.com |
| Vascular Function | Investigation of the acute effects of mitochondrial uncoupling on blood vessels. | Found that CCCP induces vasorelaxation in arterial smooth muscle cells. | nih.govbohrium.com |
| Neurobiology | Modeling mitochondrial dysfunction in neurons. | Used to investigate the mechanisms of mitochondrial dysfunction in neurodegenerative conditions. | plos.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
946-76-9 |
|---|---|
Molecular Formula |
C9H5ClN4 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |
InChI Key |
LLQAOIITXFNWED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Other CAS No. |
946-76-9 |
Synonyms |
carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |
Origin of Product |
United States |
Mechanistic Principles of Carbonylcyanide 4 Chlorophenylhydrazone Action
Protonophoric Activity and Membrane Transport Mechanisms
CCCP's fundamental action lies in its ability to transport protons across lipid bilayers, a process driven by its chemical properties as a weak acid. nih.gov This protonophoric activity is the primary driver for its uncoupling effects.
Direct Transport of Protons Across Lipid Membranes
As a lipophilic weak acid, CCCP can readily diffuse across the lipid bilayer in both its protonated (neutral) and deprotonated (anionic) forms. nih.gov The mechanism involves a cyclical process where the protonated form of CCCP enters the mitochondrial matrix from the intermembrane space, releases a proton, and the resulting anionic form returns to the intermembrane space. nih.govresearchgate.net This process effectively shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. youtube.comnih.gov The efficiency of this transport is governed by the adsorption coefficients of its anionic and neutral forms onto the membrane interface and the rate constants for their movement across the membrane. nih.gov
The transport of protons by CCCP across the membrane can be described by a kinetic model involving four key parameters. nih.gov
Kinetic Parameters of CCCP-Mediated Proton Transport
| Parameter | Description |
|---|---|
| Adsorption Coefficient of Anionic Form (βA) | The tendency of the deprotonated CCCP anion to bind to the membrane surface. nih.gov |
| Adsorption Coefficient of Neutral Form (βHA) | The tendency of the protonated, neutral CCCP molecule to bind to the membrane surface. nih.gov |
| Transmembrane Rate Constant of Anionic Form (κA) | The rate at which the deprotonated CCCP anion moves across the lipid bilayer. nih.gov |
| Transmembrane Rate Constant of Neutral Form (κHA) | The rate at which the protonated, neutral CCCP molecule moves across the lipid bilayer. nih.gov |
Dissipation of Electrochemical Proton Gradients (Δp)
The continuous transport of protons by CCCP across the inner mitochondrial membrane effectively collapses the electrochemical proton gradient (Δp), which is composed of the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH). youtube.comnih.gov This gradient is established by the pumping of protons from the mitochondrial matrix to the intermembrane space by the electron transport chain and is the primary energy source for ATP synthesis. youtube.comwikipedia.org By providing an alternative pathway for proton reentry into the matrix, CCCP dissipates this potential energy as heat. youtube.com This dissipation of the proton motive force is a hallmark of uncoupling agents. science.gov The collapse of the mitochondrial membrane potential has been observed in various cell types upon treatment with CCCP. researchgate.net
Uncoupling of Oxidative Phosphorylation
The dissipation of the proton gradient by CCCP directly leads to the uncoupling of oxidative phosphorylation, the process that links the activity of the electron transport chain to the synthesis of ATP. youtube.comwikipedia.org
Disruption of ATP Synthesis by ATP Synthase
ATP synthase is a molecular motor that utilizes the energy stored in the proton gradient to drive the phosphorylation of ADP to ATP. youtube.comyoutube.com The influx of protons through the F0 subunit of ATP synthase powers the catalytic activity of the F1 subunit. youtube.com By dissipating the proton gradient, CCCP eliminates the driving force for ATP synthase, thereby inhibiting the production of ATP. youtube.comrndsystems.comhellobio.com In some instances, under conditions of a collapsed proton gradient, ATP synthase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix in an attempt to restore the gradient, further depleting cellular ATP levels. nih.gov
Decoupling of Electron Transport Chain from ATP Production
In a tightly coupled mitochondrion, the rate of electron transport is regulated by the demand for ATP. When ATP levels are high and ADP levels are low, the proton gradient builds up, slowing down the electron transport chain. Conversely, when ATP is consumed and ADP levels rise, the proton gradient is utilized by ATP synthase, and the electron transport chain activity increases to replenish it. youtube.com CCCP disrupts this regulation by providing a continuous leak of protons back into the matrix, independent of ATP synthesis. wikipedia.orgresearchgate.net This uncouples the two processes; the electron transport chain continues to operate, and may even accelerate, consuming oxygen, but the energy generated is dissipated as heat instead of being captured in the form of ATP. youtube.com
Effects of CCCP on Mitochondrial Parameters
| Parameter | Effect of CCCP | Reference |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decreased/Collapsed | nih.govresearchgate.net |
| Proton Gradient (Δp) | Dissipated | youtube.comwikipedia.org |
| ATP Synthesis | Inhibited | youtube.comrndsystems.comhellobio.com |
| Electron Transport Chain Activity | Unregulated/Increased | wikipedia.orgresearchgate.net |
| Oxygen Consumption | Increased | youtube.com |
Interactions with Membrane Components and Specific Mitochondrial Proteins
The action of CCCP is not solely dependent on its interaction with protons but also on its physical interaction with the lipid membrane and specific proteins within the mitochondria. nih.govhellobio.com
CCCP molecules disturb the lipid bilayer, and studies with its analog, FCCP, have shown that it can favor lateral phase separation in mixed lipid systems. nih.gov It also alters the curvature elastic properties of membranes. nih.gov The ability of CCCP to distribute across the thickness of the inner mitochondrial membrane is crucial for its protonophoric activity. nih.gov
Beyond its general effect on the membrane, CCCP's induction of mitochondrial depolarization can trigger specific cellular pathways. For instance, the collapse of the mitochondrial membrane potential is a key signal for the initiation of mitophagy, a selective form of autophagy that removes damaged mitochondria. nih.govresearchgate.net This process often involves the stabilization of the protein PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin to ubiquitinate mitochondrial proteins, marking the organelle for degradation. wikipedia.orgnih.gov While not a direct binding interaction in the traditional sense, this functional interaction with the PINK1/Parkin pathway is a significant consequence of CCCP's action on the mitochondrial membrane potential. nih.gov
Impacts on Cellular Bioenergetics and Metabolism
Modulation of Cellular Adenosine (B11128) Triphosphate and Adenosine Diphosphate (B83284) Ratios
CCCP directly interferes with the synthesis of adenosine triphosphate (ATP) by dissipating the proton motive force that drives ATP synthase. wikipedia.org This leads to significant alterations in the cellular ratios of ATP to adenosine diphosphate (ADP).
Studies in the bacterium Escherichia coli further illustrate CCCP's impact on ATP synthesis. The compound was found to inhibit the incorporation of inorganic phosphate (B84403) (³²P) into organic phosphate esters, a direct measure of ATP production. nih.govnih.gov This inhibition of ATP synthesis was more pronounced than the inhibition of oxygen uptake, highlighting the uncoupling effect. nih.govnih.gov In the yeast Saccharomyces cerevisiae, CCCP is also known to trigger the activation of plasma membrane H+-ATPase, an enzyme that consumes ATP. nih.gov Similarly, in the green alga Chlorella fusca, low concentrations of CCCP that induced net K+ uptake only decreased ATP levels by less than 10%, but higher concentrations led to a drastic fall in ATP. nih.gov
Table 1: Effects of Carbonylcyanide 4-chlorophenylhydrazone on Cellular ATP and ADP Levels
| Organism/Cell Type | Observation | Reference |
|---|---|---|
| Vascular Smooth Muscle Cells (A10) | 2µM CCCP for 5 min increased the ADP/ATP ratio with no significant change in total ATP. | nih.gov |
| Vascular Smooth Muscle Cells (A10) | 2µM CCCP for 20 min reduced total cellular ATP levels. | nih.gov |
| Escherichia coli | Inhibited incorporation of ³²P into acid-soluble organic phosphate esters (ATP synthesis). | nih.govnih.gov |
| Chlorella fusca | Low CCCP concentrations caused a <10% decrease in ATP; higher concentrations caused a drastic drop. | nih.gov |
Effects on Cellular Respiration Rates and Oxygen Consumption
As an uncoupler, CCCP separates the process of substrate oxidation from ATP synthesis. Consequently, in a tightly coupled system, the electron transport chain accelerates in an attempt to re-establish the proton gradient, leading to an increase in oxygen consumption.
However, the observed effect of CCCP on cellular respiration can vary depending on the substrate and the organism. In resting E. coli cells, CCCP was found to cause a strong, time-dependent, and temperature-dependent inhibition of succinate (B1194679) oxidation. nih.govnih.gov This inhibition could be halted by the addition of the substrate. nih.govnih.gov Conversely, the rate of glucose oxidation in the same organism was increased by CCCP. nih.govnih.gov This suggests that respiration in E. coli may be under a form of phosphate-acceptor-mediated control, where uncoupling can stimulate certain oxidative pathways. nih.gov
In the marine green alga Platymonas subcordiformis, CCCP was shown to rapidly inhibit the activity of photosystem II (PSII), leading to a significant decrease in associated oxygen evolution. nih.gov However, mitochondrial oxidative respiration was only slightly affected, which helped to deplete oxygen and create an anaerobic environment conducive to hydrogen production. nih.gov The uncoupling effect also accelerates electron transfer from water by disrupting the proton gradient across the thylakoid membrane. nih.gov
Table 2: Influence of this compound on Cellular Respiration
| Organism | Substrate | Effect on Respiration/Oxygen Consumption | Reference |
|---|---|---|---|
| Escherichia coli | Succinate | Strong inhibition of oxidation. | nih.govnih.gov |
| Escherichia coli | Glucose | Increased rate of oxidation. | nih.govnih.gov |
| Platymonas subcordiformis | Water (Photosystem II) | Markedly declined oxygen evolution. | nih.gov |
Alterations in Metabolic Flux and Substrate Utilization
The disruption of the mitochondrial proton gradient by CCCP forces cells to alter their metabolic strategies to meet energy demands. The differential effects on the oxidation of various substrates indicate a significant shift in metabolic flux.
In E. coli, the sensitivity to CCCP-induced inhibition of oxidation was much greater for succinate than for other substrates like glucose. nih.gov The rate of glucose oxidation was, in fact, stimulated by the uncoupler. nih.govnih.gov The capacity of a given substrate to increase the intracellular ATP concentration appeared to be directly related to its resistance to inhibition by CCCP. nih.govnih.gov This implies that under the influence of CCCP, cells may favor metabolic pathways, such as glycolysis, that are less dependent on oxidative phosphorylation for ATP production. The stimulation of glucose oxidation could be interpreted as the cell attempting to compensate for the loss of efficient ATP production from respiration by increasing the rate of substrate-level phosphorylation. nih.gov
Table 3: Substrate-Dependent Effects of this compound on Metabolic Flux
| Organism | Substrate | Observed Effect on Utilization | Reference |
|---|---|---|---|
| Escherichia coli | Succinate | Oxidation is strongly inhibited. | nih.govnih.gov |
| Escherichia coli | Glucose | Oxidation is stimulated. | nih.govnih.gov |
Influences on Ion Homeostasis, including Calcium Regulation
The dissipation of the proton gradient by CCCP has far-reaching consequences for cellular ion homeostasis, as the electrochemical potential across membranes is crucial for transporting various ions.
One of the most significant effects is on calcium (Ca²⁺) regulation. In vascular smooth muscle cells (A10), CCCP was found to increase the concentration of cytosolic Ca²⁺. nih.govnih.gov Similarly, in frog motor nerve terminals, CCCP induced an increase in spontaneous quantal transmitter release, an effect that occurred even in a Ca²⁺-free external medium. nih.gov This suggests that CCCP can trigger the release of Ca²⁺ from intracellular stores, such as mitochondria. nih.gov Studies in the yeast Saccharomyces cerevisiae also demonstrated that CCCP induces a phospholipase C-dependent increase in intracellular calcium. nih.gov Furthermore, the activation of H+-ATPase by CCCP in yeast requires the presence of extracellular calcium, indicating a complex interplay between calcium signaling and the cellular response to the uncoupler. nih.gov In erythrocyte ghosts, incubation with CCCP in the presence of Ca²⁺ led to the inactivation of the Ca²⁺-stimulated ATPase activity. nih.gov
Besides calcium, CCCP also affects the transport of other ions. In Chlorella fusca, low concentrations of the uncoupler induced a net uptake of potassium (K⁺) ions. nih.gov This was attributed to an enhanced leakage of protons into the cell, which in turn stimulates an ATP-dependent K⁺/H⁺ exchange mechanism. nih.gov
Table 4: Effects of this compound on Cellular Calcium Regulation
| Organism/Cell Type | Observation | Reference |
|---|---|---|
| Vascular Smooth Muscle Cells (A10) | Increased cytosolic [Ca²⁺]i. | nih.govnih.gov |
| Frog Motor Nerve Terminals | Increased spontaneous transmitter release by acting on intraterminal Ca²⁺ stores. | nih.gov |
| Saccharomyces cerevisiae | Induced a phospholipase C-dependent increase in intracellular calcium. | nih.gov |
| Erythrocyte Ghosts | Inactivated Ca²⁺-stimulated ATPase activity in the presence of Ca²⁺. | nih.gov |
Cellular Stress Responses and Signaling Pathways Mediated by Carbonylcyanide 4 Chlorophenylhydrazone
Induction of Reactive Oxygen Species Generation and Oxidative Stress
The primary mechanism of action for Carbonylcyanide 4-chlorophenylhydrazone, the uncoupling of the proton gradient in mitochondria, directly leads to the generation of reactive oxygen species (ROS). researchgate.netnih.gov This uncoupling inhibits the optimal functioning of ATP synthase and interferes with the mitochondrial electron transport chain. wikipedia.org The disruption of normal electron flow results in electron leakage, primarily from Complex I and Complex III, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻). These radicals are subsequently converted to other forms of ROS, including hydrogen peroxide (H₂O₂). mdpi.comnih.gov
This increase in ROS production overwhelms the cell's antioxidant capacity, leading to a state of oxidative stress. researchgate.netnih.gov Oxidative stress, in turn, can cause damage to various cellular components, including lipids, proteins, and DNA, and is a key factor in CCCP-induced cell death. researchgate.netscience.gov Studies have shown that treatment with CCCP leads to a significant increase in ROS levels, which is a critical trigger for subsequent cellular events like mitophagy and apoptosis. researchgate.netnih.gov The production of ROS is considered a key event that initiates the cellular response to mitochondrial damage induced by the compound. science.gov
Activation of Integrated Stress Response (ISR) Pathways
The cellular turmoil caused by mitochondrial dysfunction and oxidative stress triggers a coordinated signaling network known as the Integrated Stress Response (ISR). nih.gov This pathway is a central regulator of cellular homeostasis, and its activation is a key feature of the cellular response to CCCP.
A core event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.gov This phosphorylation is carried out by one of four specific kinases that respond to different types of cellular stress. mdpi.com In the context of CCCP-induced mitochondrial stress, the heme-regulated inhibitor (HRI) kinase is primarily responsible for phosphorylating eIF2α. mdpi.comresearchgate.net
Phosphorylation of eIF2α leads to a general decrease in global protein synthesis, which helps conserve resources during stress. nih.gov However, it paradoxically promotes the specific translation of certain messenger RNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govresearchgate.net ATF4 is a transcription factor that, once expressed, moves to the nucleus and activates the transcription of a wide array of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant responses, and autophagy. nih.govresearchgate.net This eIF2α-ATF4 axis is a critical component of the cell's attempt to mitigate the damage caused by CCCP and restore homeostasis. nih.gov
The ISR does not operate in isolation. It engages in significant cross-talk with other cellular stress response systems, a prime example being the Keap1-Nrf2 pathway, which is crucial for combating oxidative stress. researchgate.netnih.gov The Keap1-Nrf2 pathway is the primary regulator of the expression of numerous antioxidant and cytoprotective enzymes. mdpi.comfrontiersin.org
Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. mdpi.comnih.gov However, upon CCCP-induced oxidative stress, a fascinating interplay involving the autophagy adaptor protein p62/SQSTM1 occurs. researchgate.netnih.gov CCCP promotes the degradation of Keap1 in a process that is partly dependent on autophagy and reliant on p62. researchgate.netnih.gov The degradation of Keap1 prevents it from targeting Nrf2, leading to the stabilization and activation of Nrf2. researchgate.net Activated Nrf2 then translocates to the nucleus, where it drives the expression of antioxidant genes, thereby mounting a defense against the ROS generated by CCCP. researchgate.netnih.gov This demonstrates a sophisticated level of coordination where mitochondrial stress activates both the ISR and the Nrf2 pathway, with autophagy machinery acting as a crucial link between them.
Regulation of Autophagy and Mitophagy
Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain cellular health. Mitophagy is a specialized and selective form of autophagy that specifically targets damaged mitochondria for degradation. CCCP is a potent and widely used inducer of mitophagy, making it an invaluable tool for studying this critical quality control mechanism. wikipedia.orgnih.gov
The most well-characterized pathway for CCCP-induced mitophagy involves the proteins PINK1 (PTEN-induced putative kinase 1) and Parkin, an E3 ubiquitin ligase. nih.govcornell.edu In healthy mitochondria with a normal membrane potential, PINK1 is continuously imported into the inner mitochondrial membrane and rapidly degraded. nih.gov When CCCP causes the dissipation of the mitochondrial membrane potential, this import and degradation process is halted. nih.gov
This leads to the stabilization and accumulation of PINK1 on the outer mitochondrial membrane. nih.gov Accumulated PINK1 then recruits Parkin from the cytosol to the surface of the damaged mitochondrion. nih.govcornell.edu Once recruited to the mitochondria, Parkin is activated and begins to ubiquitinate various outer mitochondrial membrane proteins. plos.org These ubiquitin chains act as a signal, marking the mitochondrion for engulfment by an autophagosome, a double-membraned vesicle that is the hallmark of autophagy. cornell.eduplos.org This process was a key discovery in understanding the molecular basis of mitochondrial quality control and its links to diseases like Parkinson's. wikipedia.orgcornell.edu
| Protein | State in Healthy Mitochondria | State in CCCP-Treated Mitochondria (Depolarized) | Primary Function in Mitophagy |
|---|---|---|---|
| PINK1 | Continuously imported and degraded | Accumulates on the outer mitochondrial membrane | Recruits Parkin to the damaged mitochondrion. nih.gov |
| Parkin | Diffuse in the cytosol, inactive | Recruited to the mitochondrial surface, activated | Ubiquitinates mitochondrial outer membrane proteins. plos.org |
| Ubiquitin | - | Forms chains on mitochondrial proteins | Acts as a "degradation" signal for the autophagosome. plos.org |
| LC3 | - | Recruited to the forming autophagosome membrane | Facilitates the engulfment of the ubiquitinated mitochondrion. researchgate.net |
Following engulfment by the autophagosome, the cargo—in this case, the damaged mitochondrion—is delivered to the lysosome for degradation. The fusion of the autophagosome with the lysosome creates an autolysosome, where acidic hydrolases break down the contents. nih.gov However, evidence suggests that CCCP can also modulate this final stage of autophagy. wikipedia.org
Some studies indicate that CCCP may disrupt lysosomal degradation. wikipedia.org This can occur through mechanisms such as increasing the pH of the lysosome, which would inhibit the activity of the pH-sensitive hydrolytic enzymes responsible for breaking down the autophagic cargo. nih.gov By interfering with the fusion between autophagosomes and lysosomes, or by impairing the degradative capacity of the lysosome itself, CCCP can lead to a blockage in autophagic flux. nih.govnih.gov This means that while mitophagy is initiated, the final clearance of the damaged mitochondria may be incomplete, leading to an accumulation of autophagosomes within the cell. This modulation of lysosomal function adds another layer of complexity to the cellular response to CCCP-induced stress.
Influence on Key Cellular Signaling Cascades
This compound (CCCP) exerts a profound influence on a variety of crucial cellular signaling cascades, primarily stemming from its activity as a potent mitochondrial uncoupler. By disrupting the mitochondrial membrane potential, CCCP triggers a cascade of events that mimic cellular stress, leading to the activation and modulation of pathways that govern energy homeostasis, cell growth, stress responses, and immune signaling.
AMPK Activation and Cellular Energy Sensing Pathways
This compound is a well-established activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. By uncoupling oxidative phosphorylation, CCCP disrupts ATP synthesis, leading to an increased cellular ADP/ATP ratio. This shift in the adenylate charge is a primary trigger for the activation of AMPK.
Activated AMPK initiates a series of downstream events aimed at restoring energy balance. These include the stimulation of catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, and the inhibition of anabolic pathways that consume ATP, like protein and lipid synthesis. Research has demonstrated that in vascular smooth muscle cells, CCCP increases the cellular ADP/ATP ratio and subsequently activates AMPK. nih.gov This activation was shown to be a key element in CCCP-induced vasorelaxation, a process that was diminished in AMPK α1 knockout mice. nih.gov
Table 1: Effect of CCCP on AMPK Activation and Cellular Energy
| Cell/Tissue Type | Observed Effect of CCCP | Mechanism | Reference |
|---|---|---|---|
| Vascular Smooth Muscle Cells (A10) | Increased ADP/ATP ratio, AMPK activation | Disruption of mitochondrial ATP synthesis | nih.gov |
Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Modulation
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to cellular energy status, nutrient availability, and growth factor signaling. Given that AMPK is a direct negative regulator of mTORC1, the activation of AMPK by CCCP leads to the subsequent inhibition of the mTORC1 pathway.
This inhibition is a crucial component of the cellular response to energy stress induced by CCCP. By shutting down mTORC1-mediated anabolic processes, the cell can conserve energy and redirect resources towards survival and stress mitigation. For instance, the inhibition of mTORC1 is a known trigger for the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Mitogen-Activated Protein Kinase (MAPK) and ERK/p38 Signaling
The mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 cascades, are critical signaling networks that respond to a wide array of extracellular and intracellular stimuli, including cellular stress. The influence of CCCP on these pathways can be complex and cell-type dependent.
In some contexts, the cellular stress induced by CCCP can lead to the activation of stress-responsive MAPK pathways like p38. For example, studies have shown that various cellular stressors can activate the p38-MAPK signaling pathway. nih.gov Conversely, in other scenarios, particularly in the context of immune signaling, CCCP has been shown to modulate MAPK signaling.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Transcription Factor EB (TFEB) Activation
Recent research has illuminated a connection between Transcription Factor EB (TFEB) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), two master regulators of cellular stress responses. TFEB is primarily known for its role in promoting lysosomal biogenesis and autophagy, while Nrf2 orchestrates the antioxidant response.
Studies have revealed that TFEB can activate Nrf2. nih.gov This activation is achieved, in part, by TFEB-mediated repression of DCAF11, an E3 ubiquitin ligase that targets Nrf2 for degradation. nih.gov Furthermore, TFEB can increase the phosphorylation of p62, which disrupts the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and activation. nih.gov The activation of TFEB itself can be triggered by the inhibition of mTORC1, a known consequence of CCCP treatment. nih.gov Therefore, CCCP can indirectly promote the activation of the Nrf2-mediated antioxidant response through its effects on the AMPK-mTORC1-TFEB signaling axis.
Table 2: TFEB-Mediated Activation of Nrf2
| Mechanism | Description | Reference |
|---|---|---|
| DCAF11 Repression | TFEB downregulates the E3 ubiquitin ligase DCAF11, reducing Nrf2 ubiquitination and degradation. | nih.gov |
STING Pathway Interference and Mitochondrial Dynamics
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Emerging evidence indicates that CCCP can suppress the STING-mediated DNA sensing pathway. nih.gov This suppression is not due to an inhibition of STING translocation but rather an impairment of the interaction between STING and its downstream signaling partner, TBK1. nih.gov
Crucially, this interference is linked to CCCP's effect on mitochondrial dynamics. CCCP has been shown to trigger mitochondrial fission, a process regulated by Dynamin-related protein 1 (Drp1). nih.gov The knockout of Drp1 has been found to restore STING activity, indicating that CCCP's down-modulation of the STING pathway is mediated through Drp1-dependent mitochondrial fragmentation. nih.gov This highlights a fascinating link between mitochondrial dynamics and innate immune signaling.
SHP2 Signaling Modulation in Cellular Processes
Src homology region 2 domain-containing phosphatase 2 (SHP2) is a protein tyrosine phosphatase that plays a significant role in various cellular processes by modulating key signaling pathways, including the RAS/ERK, JAK/STAT, and PI3K/AKT cascades. nih.gov While direct studies detailing the specific modulation of SHP2 signaling by this compound are not extensively documented in the provided context, the pathways that SHP2 influences are known to be affected by cellular stress and energy status, which are directly impacted by CCCP. For instance, SHP2 is known to modulate the RAS/ERK pathway, which can be activated by cellular stress. nih.gov
Applications of Carbonylcyanide 4 Chlorophenylhydrazone As an Experimental Tool in Biological Research
Investigation of Mitochondrial Function and Dynamics
CCCP is instrumental in dissecting the complex processes of mitochondrial function and dynamics. Its direct action on the mitochondrial membrane potential allows researchers to probe the consequences of mitochondrial uncoupling on the organelle's structure, function, and quality control mechanisms.
Assessment of Mitochondrial Membrane Potential
The primary and most direct application of CCCP in mitochondrial research is the experimental dissipation of the mitochondrial membrane potential (ΔΨm). As a protonophore, CCCP shuttles protons across the inner mitochondrial membrane, effectively short-circuiting the electrochemical gradient that is essential for ATP synthesis. wikipedia.orgrawdatalibrary.netnih.gov This characteristic is widely exploited to confirm the mitochondrial localization of fluorescent dyes used to measure ΔΨm, such as tetramethylrhodamine (B1193902) ethyl ester (TMRE). researchgate.net A decrease in the fluorescence intensity of such dyes upon treatment with CCCP serves as a negative control, validating that the dye is accurately reporting on the mitochondrial membrane potential. researchgate.net
In research, CCCP-induced depolarization is used to study the downstream effects of a compromised ΔΨm. For instance, in smooth muscle cells, CCCP has been shown to cause depolarization of the mitochondrial membrane potential, which is a key event in understanding its effects on vascular function. nih.gov Similarly, studies in H9C2 cells have utilized CCCP to induce a strong effect on mitochondrial membrane potential, allowing for the analysis of subsequent changes in mitochondrial structure and function. researchgate.net
Studies on Mitochondrial Fission and Fusion Processes
Mitochondrial dynamics, the balance between fission (division) and fusion (merging) of mitochondria, are critical for maintaining a healthy mitochondrial network. CCCP has been shown to be a potent modulator of these processes. Treatment with CCCP can trigger significant changes in mitochondrial morphology, often leading to mitochondrial fragmentation. nih.govnih.gov
Research has demonstrated that CCCP can induce mitochondrial fission by upregulating the expression of key fission proteins. rawdatalibrary.netnih.gov In a study on the fish Megalobrama amblycephala, CCCP treatment led to a notable increase in the transcription of Drp-1, Fis-1, and Mff, which are all crucial regulators of mitochondrial fission. rawdatalibrary.netnih.gov Conversely, the same study observed a decrease in the transcription of genes associated with mitochondrial fusion, namely Mfn-1, Mfn-2, and Opa-1. nih.gov This CCCP-induced shift towards fission is a critical tool for investigating the signaling pathways that govern mitochondrial dynamics. For example, it has been instrumental in uncovering the role of the STING pathway in response to mitochondrial stress, where CCCP-induced fission was shown to be mediated by the fission regulator Drp1. nih.govosti.gov
Table 1: Effect of Carbonylcyanide 4-chlorophenylhydrazone on Mitochondrial Dynamics-Related Gene Expression in Megalobrama amblycephala
| Gene | Process | Effect of CCCP Treatment |
| Drp-1 | Fission | Upregulated |
| Fis-1 | Fission | Upregulated |
| Mff | Fission | Upregulated |
| Mfn-1 | Fusion | Downregulated |
| Mfn-2 | Fusion | Downregulated |
| Opa-1 | Fusion | Downregulated |
This table summarizes the observed changes in the transcription of genes responsible for mitochondrial fission and fusion in response to CCCP treatment in the liver of the carp (B13450389) fish Megalobrama amblycephala. nih.gov
Analysis of Mitochondrial Quality Control Mechanisms
Mitochondrial quality control is a crucial cellular process that ensures the integrity and functionality of the mitochondrial population. A key aspect of this is mitophagy, the selective removal of damaged mitochondria via autophagy. CCCP is a widely used and classic inducer of mitophagy, making it an essential tool for studying this process. wikipedia.orgresearchgate.net
By depolarizing the mitochondrial membrane, CCCP mimics mitochondrial damage, which in turn triggers the PINK1/Parkin pathway of mitophagy. wikipedia.orgresearchgate.net In a depolarized mitochondrion, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates outer mitochondrial membrane proteins, marking the damaged organelle for degradation by the autophagic machinery. The use of CCCP has been fundamental in elucidating the molecular players and the sequence of events in this critical quality control pathway. wikipedia.org For example, research in gastric cancer cells has shown that CCCP can induce mitophagy through the PINK1/Parkin pathway. researchgate.net
Probing Cellular Bioenergetic States in Various Cell Models
CCCP's ability to uncouple oxidative phosphorylation directly impacts the cell's energy status. By inhibiting mitochondrial ATP synthesis, CCCP treatment leads to a rapid shift in the cellular bioenergetic state. rawdatalibrary.netnih.gov This is often characterized by an increase in the cellular ADP/ATP ratio. nih.gov
This controlled manipulation of cellular energy levels allows researchers to investigate how different cell types respond to and compensate for bioenergetic stress. For example, in vascular smooth muscle cells, CCCP-induced changes in the ADP/ATP ratio have been studied to understand the mechanisms of vasorelaxation. nih.gov Furthermore, the inhibition of mitochondrial ATP production by CCCP forces cells to rely more heavily on glycolysis for their energy needs. This metabolic shift is a key area of investigation in various fields, including cancer biology and immunology.
Research into Programmed Cell Death Mechanisms, excluding clinical aspects
CCCP is a known inducer of programmed cell death, or apoptosis, in a variety of cell types. researchgate.net Its ability to induce apoptosis is closely linked to its effects on mitochondria, which play a central role in the intrinsic apoptotic pathway. By disrupting mitochondrial function, causing mitochondrial membrane depolarization, and inducing oxidative stress, CCCP can trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to caspase activation and cell death. researchgate.net
For instance, in human promyelocytic HL-60 cells, treatment with micromolar concentrations of CCCP resulted in classic apoptotic features such as chromatin condensation and the formation of apoptotic bodies. researchgate.net CCCP has also been shown to enhance apoptosis induced by other agents, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in human gastric cancer cells. researchgate.net This sensitizing effect is often associated with the reduction in mitochondrial transmembrane potential and the generation of reactive oxygen species. researchgate.net The role of p62 in preventing CCCP-induced apoptotic cell death by activating the Nrf2 pathway has also been demonstrated, highlighting the intricate cellular responses to mitochondrial stress. nih.gov
Studies on Efflux Pump Activity and Membrane Permeability in Prokaryotic Systems
In prokaryotic systems, particularly in bacteria, CCCP is utilized as a tool to study efflux pump activity and membrane permeability. Efflux pumps are transport proteins that can expel antibiotics from the bacterial cell, contributing to antibiotic resistance. These pumps are often energized by the proton motive force (PMF) across the bacterial cell membrane. plos.orgnih.gov
As a protonophore, CCCP dissipates the PMF, thereby inhibiting the activity of PMF-dependent efflux pumps. plos.orgnih.gov This inhibition can lead to an increased susceptibility of the bacteria to certain antibiotics. Researchers use CCCP in combination with antibiotics to determine if efflux is a mechanism of resistance in a particular bacterial strain. A significant decrease in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of CCCP suggests the involvement of an active efflux system. plos.orgnih.gov
For example, studies on Acinetobacter baumannii have shown that CCCP can improve the efficacy of antibiotics like imipenem (B608078) and cefepime (B1668827). plos.orgnih.gov In one such study, the addition of CCCP resulted in a significant reduction in the MIC of cefepime for 8.5% of the tested strains. plos.orgnih.govnih.gov Similarly, research on Stenotrophomonas maltophilia demonstrated that CCCP could decrease the MIC of trimethoprim-sulfamethoxazole by 8- to 128-fold in all isolates tested. researchgate.net
Table 2: Effect of this compound (CCCP) on the Minimum Inhibitory Concentration (MIC) of Antibiotics in Acinetobacter baumannii
| Antibiotic | Change in MIC in the presence of CCCP | Percentage of Strains Affected |
| Imipenem | ≥ 4-fold reduction | 2.1% (1/47) |
| ≤ 3-fold reduction | 59.6% (28/47) | |
| No change | 17.0% (8/47) | |
| Cefepime | ≥ 4-fold reduction | 8.5% (4/47) |
| ≤ 3-fold reduction | 53.2% (24/47) | |
| No change | 12.8% (6/47) |
Exploration of Antibiotic Resistance Mechanisms in Experimental Microbiology
This compound (CCCP) serves as a critical experimental tool in the field of microbiology for investigating mechanisms of antibiotic resistance, particularly those mediated by efflux pumps. researchgate.net Efflux pumps are transport proteins embedded in bacterial membranes that actively expel a wide range of antibiotics from the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and conferring resistance. Many of these pumps in bacteria are energized by the proton motive force (PMF), which is the electrochemical gradient of protons across the cell membrane. researchgate.netasm.org
CCCP functions as a protonophore, an agent that dissipates the proton gradient by transporting protons across the membrane. asm.orgnih.gov This action effectively disrupts the PMF, thereby de-energizing the PMF-dependent efflux pumps. asm.org By inhibiting these pumps, CCCP can increase the susceptibility of resistant bacteria to various antibiotics. This principle is widely used in research to determine if efflux is a primary mechanism of resistance for a particular antibiotic in a specific bacterial strain. A significant reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of CCCP is indicative of the involvement of an active efflux system in the resistance phenotype. plos.org
Research studies have demonstrated the efficacy of CCCP in reversing or reducing resistance to multiple classes of antibiotics in a variety of clinically significant Gram-negative bacteria.
Acinetobacter baumannii: In studies on multidrug-resistant A. baumannii, the addition of CCCP has been shown to reduce the MICs of fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, as well as carbapenems such as imipenem. plos.orgfrontiersin.orgnih.gov For instance, in one study, the introduction of CCCP resulted in a four-fold or greater reduction in the ciprofloxacin MIC for 17.64% of tested isolates. nih.gov Another study found that while 97.87% of strains were resistant to imipenem alone, adding CCCP rendered two strains susceptible and two intermediate. nih.gov
Enterobacteriaceae: CCCP has been shown to significantly reverse resistance to the last-resort antibiotic colistin (B93849) in multidrug-resistant Enterobacteriaceae, including Klebsiella pneumoniae and Serratia marcescens. nih.govfrontiersin.org One study reported a mean colistin MIC fold change of 193.12 after the addition of CCCP, restoring susceptibility in 44 resistant isolates. nih.gov This suggests that efflux pumps play a substantial role in colistin resistance, a mechanism that can be effectively probed using CCCP. frontiersin.orgoup.com
Mycobacterium abscessus: This intrinsically drug-resistant bacterium has also been a subject of study using CCCP. Research has shown that CCCP not only has a direct antimicrobial effect on M. abscessus but also enhances the activity of antibiotics like clarithromycin (B1669154). asm.org
The table below summarizes findings from studies where CCCP was used to investigate its effect on antibiotic susceptibility in various bacteria.
| Bacterium | Antibiotic | Key Finding with CCCP Addition | Reference |
|---|---|---|---|
| Acinetobacter baumannii | Ciprofloxacin | 17.64% (18/102) of isolates showed a ≥4-fold reduction in MIC. | nih.gov |
| Acinetobacter baumannii | Levofloxacin | Resistance rate decreased from 84.31% to 75.49%. | frontiersin.org |
| Acinetobacter baumannii | Imipenem | Resistance rate decreased from 97.87% (46/47) to 91.49% (43/47). | nih.gov |
| Acinetobacter baumannii | Cefepime | Resistance rate decreased from 51.06% (24/47) to 34.04% (16/47). | nih.gov |
| Enterobacteriaceae (MDR) | Colistin | Resistance reversed in 44 isolates with a mean MIC fold change of 193.12. | nih.gov |
| Gram-negative bacteria (including mcr-1 positive) | Colistin | CCCP showed a significant decrease in colistin resistance across 93 isolates. | oup.com |
Analysis of Cellular Responses to Bioenergetic Perturbations and Stress
This compound is extensively used in cell biology to induce and study cellular responses to bioenergetic stress. researchgate.netnih.gov As an uncoupler of mitochondrial oxidative phosphorylation, CCCP disrupts the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This dissipation of ΔΨm is a severe bioenergetic challenge, as it uncouples the electron transport chain from ATP synthesis, leading to a rapid decrease in cellular ATP levels and an increase in reactive oxygen species (ROS) production. researchgate.net The sustained perturbation of ΔΨm triggers a complex and integrated cellular stress response (ISR). nih.govresearchgate.net
The ISR is an adaptive network of signaling pathways that cells activate to cope with various stress conditions, including mitochondrial dysfunction. nih.govresearchgate.net The use of CCCP allows researchers to dissect the molecular mechanisms underlying these responses. Key events and pathways triggered by CCCP-induced mitochondrial stress include:
Induction of Autophagy and Mitophagy: CCCP is a classic inducer of mitophagy, the selective degradation of damaged mitochondria via autophagy. researchgate.netnih.gov By disrupting ΔΨm, CCCP signals that mitochondria are dysfunctional, marking them for engulfment by autophagosomes and subsequent lysosomal degradation. This process is a crucial quality control mechanism to remove damaged organelles and maintain cellular homeostasis. researchgate.net
Activation of Stress Signaling Pathways: CCCP-induced mitochondrial dysfunction activates several key signaling pathways.
HRI Kinase and the ISR: Studies in HepG2 cells have shown that CCCP-induced mitochondrial dysfunction and the resulting oxidative stress activate the HRI kinase, but not other kinases like GCN2 or PERK, to phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). nih.govresearchgate.net This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a master regulator of the ISR. nih.gov
AMPK Activation: As a sensor of cellular energy status, AMP-activated protein kinase (AMPK) is activated by CCCP due to the depletion of ATP. nih.govresearchgate.net
Nrf2 and TFEB Signaling: The cellular adaptation to CCCP-induced stress also involves the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2) and Transcription Factor EB (TFEB). nih.gov These factors regulate the expression of genes involved in antioxidant defense and lysosomal biogenesis, respectively, contributing to the integrated cellular stress response. researchgate.net
Modulation of Protein Synthesis and Cell Fate: The activation of the ISR by CCCP leads to a general downregulation of protein synthesis to conserve energy, while simultaneously promoting the translation of stress-responsive proteins like ATF4. nih.gov While these pathways initially play a pro-survival role, prolonged or severe stress induced by CCCP can ultimately lead to non-caspase-mediated cell death. nih.govresearchgate.net In cultured hippocampal neurons, CCCP-induced mitochondrial stress can cause a massive growth of dendritic processes before leading to cell death. nih.gov
The table below summarizes key cellular responses and signaling pathways modulated by CCCP as a tool for studying bioenergetic stress.
| Cellular Process/Pathway | Effect of CCCP | Key Mediators/Markers | Reference |
|---|---|---|---|
| Mitochondrial Function | Disruption of mitochondrial membrane potential (ΔΨm) | - | researchgate.netnih.gov |
| Integrated Stress Response (ISR) | Activation | HRI kinase, eIF2α phosphorylation, ATF4 expression | nih.govresearchgate.net |
| Autophagy/Mitophagy | Induction | Degradation of damaged mitochondria | researchgate.netnih.gov |
| Energy Sensing | Activation of AMPK | AMPK phosphorylation | nih.govresearchgate.net |
| Oxidative Stress Response | Activation of Nrf2 pathway | Nrf2 | nih.gov |
| Lysosomal Biogenesis | Activation of TFEB pathway | TFEB | nih.gov |
| Protein Synthesis | General downregulation | Suppression of mTORC1 signaling (e.g., eIF4E-BP1, S6K) | nih.gov |
| Cell Fate | Can lead to non-caspase-mediated cell death | - | nih.govresearchgate.net |
Methodological Considerations and Comparative Studies
Experimental Parameters and Concentration-Dependent Effects of Carbonylcyanide 4-chlorophenylhydrazone
The efficacy and cellular response to CCCP are highly dependent on its concentration, which must be carefully titrated for each specific experimental system to achieve the desired effect without inducing off-target toxicity. nih.gov The optimal concentration for uncoupling can vary significantly based on factors such as the cell or tissue type, the composition of the incubation medium, and the specific research question being addressed. nih.gov
At lower concentrations, typically in the nanomolar to low micromolar range, CCCP can induce a controlled decrease in the mitochondrial membrane potential (ΔΨm) and a corresponding stimulation of the respiratory rate. nih.gov For instance, in isolated rat liver mitochondria, 100 nM CCCP has been shown to significantly increase the respiration rate. nih.gov Similarly, in submitochondrial particles, the half-maximum stimulation of NADH oxidation occurs at approximately 400 nM for CCCP. nih.gov
As the concentration of CCCP increases, the uncoupling effect becomes more pronounced, leading to a substantial or complete collapse of the mitochondrial membrane potential. researchgate.netyoutube.com In Madin-Darby Canine Kidney (MDCK) cells, a concentration-dependent decrease in ΔΨm is observed in the range of 2.5-10 μM. researchgate.net In Jurkat cells, concentrations of 15-50 μM can lead to nearly complete depolarization of the mitochondrial membrane within minutes. youtube.com However, it is crucial to note that at higher concentrations, CCCP can inhibit respiration, an effect that is important to avoid for accurate assessment of maximal electron transport capacity. nih.gov
The presence of proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) in the culture medium can reduce the effective concentration of CCCP, necessitating the use of higher concentrations to achieve the desired level of mitochondrial depolarization and subsequent cellular responses like mitophagy. nih.gov This highlights the importance of optimizing experimental conditions and considering the composition of the media when interpreting results from different studies.
Interactive Data Table: Concentration-Dependent Effects of CCCP
| Concentration Range | Experimental System | Observed Effect | Citation(s) |
| 100 nM | Isolated Rat Liver Mitochondria | Significant increase in respiration rate. | nih.gov |
| 400 nM | Submitochondrial Particles | Half-maximum stimulation of NADH oxidation. | nih.gov |
| 0.2 µM | Isolated Rat Liver Mitochondria | Decrease in mitochondrial membrane potential. | nih.gov |
| 2.5 - 10 µM | MDCK Cells | Concentration-dependent decrease in mitochondrial membrane potential. | researchgate.net |
| 10 µM | C. elegans | Decreased TMRE intensity, indicating reduced mitochondrial membrane potential. | nih.gov |
| >10 µM | Mammalian Cells (in FBS/BSA) | Required to induce significant mitophagy. | nih.gov |
| 15 - 50 µM | Jurkat Cells | Nearly complete depolarization of mitochondrial membranes. | youtube.com |
| 20 µM | HeLa Cells | Induction of autophagy. | researchgate.net |
Comparative Analysis with Other Uncoupling Agents (e.g., FCCP, DNP)
CCCP is often used alongside other classical uncoupling agents, such as Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and 2,4-dinitrophenol (B41442) (DNP). While all three act as protonophores, they exhibit differences in potency and experimental behavior. researchgate.net
FCCP is generally considered to be a more potent uncoupler than CCCP and DNP. researchgate.net Studies comparing these agents have shown that FCCP can induce maximal uncoupling at lower concentrations than CCCP and DNP. For example, in one comparative study, FCCP produced a peak oxygen consumption rate at 0.4 μM, whereas DNP required a concentration of 50 μM to achieve its peak effect. nih.gov CCCP is reported to be approximately 100 times more effective than DNP as an uncoupling agent. researchgate.net
The choice between these uncouplers can also depend on the specific experimental context. For instance, a mitochondria-targeted derivative of CCCP, mitoCCCP, was found to inhibit the uncoupling action of CCCP and other uncouplers like tyrphostin A9 and niclosamide, but not that of DNP. nih.gov This suggests that while their primary mechanism is similar, there may be subtle differences in their interactions within the mitochondrial membrane or with mitochondrial proteins. nih.gov
Furthermore, newer uncoupling agents like BAM15 have been developed and are reported to have a wider effective concentration range and lower cytotoxicity compared to FCCP and CCCP, highlighting the continuous effort to refine the tools available for studying mitochondrial function. plos.org
Interactive Data Table: Comparative Analysis of Uncoupling Agents
| Uncoupling Agent | Relative Potency | Effective Concentration (Example) | Key Characteristics | Citation(s) |
| CCCP | High | 0.2 - 20 µM | Widely used, potent protonophore. | nih.govresearchgate.netresearchgate.net |
| FCCP | Very High | 0.4 µM (peak OCR) | Generally more potent than CCCP and DNP. | researchgate.netnih.gov |
| DNP | Moderate | 50 µM (peak OCR) | Less potent than CCCP and FCCP. | researchgate.netnih.gov |
Interaction with Antioxidants and other Chemical Modulators (e.g., Thiols)
The activity of CCCP can be modulated by its interaction with other chemical compounds, particularly antioxidants containing thiol groups. Thiol-containing molecules such as N-acetylcysteine (NAC), glutathione (B108866) (GSH), cysteine, and dithiothreitol (B142953) have been shown to abrogate the uncoupling effects of CCCP. nih.gov This interaction is believed to occur through a direct chemical reaction, where the thiol group reacts with the CCCP molecule. nih.gov
This interaction is significant because it can lead to a reversal of CCCP-induced mitochondrial membrane depolarization and the associated increase in respiration rate. nih.gov Therefore, when using CCCP in experimental systems where thiol-containing compounds are also present, it is crucial to consider this potential interaction, as it may interfere with the intended effects of the uncoupler. The protective effect of NAC against CCCP-induced cytotoxicity is attributed to the extracellular formation of a NAC-CCCP adduct, which reduces the concentration of free CCCP available to enter the cell and interact with intracellular targets like GSH. nih.gov
Application in Diverse Experimental Systems
CCCP's utility as a research tool extends across a wide range of experimental models, from isolated organelles to whole organisms.
Isolated Mitochondria Preparations
In preparations of isolated mitochondria, CCCP is a standard reagent for studying the mechanisms of oxidative phosphorylation. It is used to measure the maximal respiratory capacity of the electron transport chain by uncoupling it from ATP synthesis. nih.gov For example, in isolated rat liver mitochondria, concentrations as low as 0.2 μM CCCP can cause a decrease in the mitochondrial membrane potential, while 100 nM can stimulate succinate-driven respiration. nih.govplos.org These preparations allow for the direct assessment of CCCP's effects on mitochondrial parameters without the complexity of cellular signaling pathways.
Mammalian Cell Lines (In Vitro Models)
CCCP is extensively used in various mammalian cell lines to investigate cellular processes linked to mitochondrial dysfunction, such as apoptosis and mitophagy. In HeLa cells, 20 μM CCCP has been shown to induce autophagy. researchgate.net In SH-SY5Y neuroblastoma cells, low doses of CCCP are used to induce mitophagy, a process involving the selective degradation of mitochondria. nih.govresearchgate.net The concentration of CCCP required to induce these effects can be influenced by the cell line and the presence of serum proteins in the culture medium. nih.gov For instance, in HCT116 cells, CCCP began to inhibit the oxygen consumption rate at concentrations between 1-2 µM. plos.org
Lower Eukaryotic Models (e.g., Yeast, Caenorhabditis elegans)
Lower eukaryotic organisms provide powerful genetic models to study the systemic effects of mitochondrial uncoupling. In the yeast Saccharomyces cerevisiae, CCCP has been used to study various cellular processes. For example, it can induce a decrease in intracellular pH, which in turn activates a signaling cascade leading to endogenous alcoholic fermentation. nih.gov In respiring yeast cells, 2 µM CCCP was shown to suppress heat-induced increases in mitochondrial membrane potential. researchgate.net Furthermore, in the nematode Caenorhabditis elegans, treatment with CCCP has been shown to extend lifespan, supporting the "uncoupling to survive" hypothesis, which posits that a mild dissipation of the mitochondrial membrane potential can promote longevity. researchgate.netnih.gov Studies have shown that treating C. elegans with 10 µM CCCP can lead to a decrease in mitochondrial membrane potential and attenuate age-dependent neurodegeneration. nih.gov
Bacterial Models
This compound (CCCP) serves as a critical experimental tool in bacteriology, primarily due to its function as a protonophore. By disrupting the proton motive force (PMF) across the bacterial cell membrane, CCCP uncouples oxidative phosphorylation, leading to a reduction in ATP synthesis and an increase in membrane permeability. nih.govfrontiersin.org This mechanism of action makes it invaluable for studying various aspects of bacterial physiology, metabolism, and antibiotic resistance.
One of the key applications of CCCP in bacterial models is the investigation of efflux pumps, which are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, contributing to multidrug resistance. nih.govasm.orgplos.org Since many of these pumps are energized by the PMF, CCCP can inhibit their activity. nih.gov Researchers utilize CCCP to determine whether the resistance of a particular bacterial strain to an antibiotic is mediated by an efflux pump. A significant decrease in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of CCCP suggests the involvement of a PMF-dependent efflux mechanism. plos.orgnih.gov
For instance, studies have shown that CCCP can reverse resistance to colistin (B93849) in multidrug-resistant Enterobacteriaceae and Brucella intermedia by inhibiting efflux pumps. nih.govnih.gov Similarly, it has been observed to enhance the susceptibility of Acinetobacter baumannii to imipenem (B608078) and cefepime (B1668827). plos.org In Mycobacterium abscessus, CCCP has not only been shown to enhance the activity of antibiotics like clarithromycin (B1669154) but also exhibits direct antibacterial activity itself. asm.orgnih.gov
Furthermore, CCCP is employed to study bacterial respiration and metabolism. In Bacillus subtilis, the combination of CCCP and the K+-ionophore valinomycin (B1682140) has been shown to almost completely inhibit oxygen consumption, providing insights into the role of membrane energization in respiratory chain function. nih.gov Recent research has also revealed that CCCP can potentiate the killing of stationary-phase Escherichia coli by aminoglycoside antibiotics through the elevation of hydroxyl radicals, a mechanism independent of its effect on efflux pumps. acs.org This highlights the multifaceted effects of CCCP on bacterial physiology beyond simple efflux pump inhibition.
The use of CCCP in bacterial models has significantly advanced our understanding of antibiotic resistance mechanisms and basic bacterial physiology. It remains a fundamental tool for researchers in the field of microbiology.
Tissue and Organotypic Slice Culture Models (e.g., Vascular Smooth Muscle, Rat Spinal Cord Neurons)
While the provided search results primarily focus on the use of this compound (CCCP) in bacterial and cellular models to study mitochondrial function and antibiotic resistance, detailed information regarding its specific application in tissue and organotypic slice culture models of vascular smooth muscle and rat spinal cord neurons is not extensively covered in the initial search. The available information does lay a foundation for understanding how CCCP would likely be used in these more complex systems.
In any biological system, including tissue and organotypic slice cultures, CCCP's primary role is as a potent uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. This fundamental action has widespread implications for cellular energy metabolism and function, which are critical in highly active tissues like vascular smooth muscle and neurons.
Based on its known mechanism, in studies involving vascular smooth muscle , CCCP would be used to investigate the role of mitochondrial function and ATP production in processes such as:
Contraction and relaxation: Vascular tone is an energy-dependent process. By depleting ATP, CCCP can be used to study the reliance of contractile mechanisms on mitochondrial respiration.
Proliferation and migration: These cellular behaviors are central to vascular remodeling in health and disease (e.g., atherosclerosis, hypertension). Research in this area would use CCCP to explore how mitochondrial dysfunction impacts these pathological processes.
Ion channel function: The activity of various ion channels in the plasma membrane of vascular smooth muscle cells, which are crucial for setting membrane potential and regulating contractility, is often dependent on intracellular ATP levels.
Similarly, in rat spinal cord neuron cultures, CCCP would be instrumental in elucidating the consequences of mitochondrial dysfunction in the central nervous system. Neurons have a high metabolic demand, making them particularly vulnerable to disruptions in energy production. Therefore, CCCP can be used to model and study:
Neurotoxicity and cell death: By inducing chemical hypoxia, CCCP can be used to mimic ischemic conditions and study the downstream pathways leading to neuronal damage and apoptosis.
Synaptic transmission and plasticity: The release of neurotransmitters and the maintenance of synaptic potentials are energetically expensive processes. CCCP can be applied to investigate how impaired mitochondrial function affects synaptic efficacy and long-term potentiation or depression.
Axonal transport: The movement of organelles, proteins, and other essential materials along axons is heavily reliant on ATP. Studies could use CCCP to disrupt this process and understand its role in the pathogenesis of various neurodegenerative diseases.
While specific experimental details and findings from studies on vascular smooth muscle and rat spinal cord neurons using CCCP are not present in the provided search results, the fundamental action of CCCP as a mitochondrial uncoupler provides a clear framework for its application in these tissue and organotypic slice culture models to probe the critical role of mitochondrial bioenergetics in their respective physiological and pathophysiological functions.
Advanced Techniques and Assays Utilizing this compound
This compound (CCCP) is a key tool in a variety of advanced laboratory techniques aimed at investigating cellular bioenergetics and related signaling pathways. Its ability to dissipate the mitochondrial proton gradient makes it an invaluable agent for studying the consequences of mitochondrial uncoupling.
Respirometry and Oxygen Consumption Rate Measurements
Respirometry, particularly the measurement of oxygen consumption rate (OCR), is a fundamental technique for assessing mitochondrial function. In this context, CCCP is used to determine the maximal respiratory capacity of cells or isolated mitochondria.
The standard experimental setup involves a sequential injection of different mitochondrial inhibitors and uncouplers. After establishing a baseline OCR, an ATP synthase inhibitor like oligomycin (B223565) is added to measure the proportion of oxygen consumption coupled to ATP synthesis. The subsequent addition of CCCP collapses the proton gradient, forcing the electron transport chain to work at its maximum rate to pump protons. This results in a sharp increase in OCR, which represents the maximal respiratory capacity. This parameter is a crucial indicator of the cell's ability to respond to increased energy demands. Finally, inhibitors of complex I (e.g., rotenone) and complex III (e.g., antimycin A) are added to shut down mitochondrial respiration completely, allowing for the quantification of non-mitochondrial oxygen consumption.
Studies have utilized this technique to assess mitochondrial dysfunction in various contexts. For example, the effect of compounds like benzalkonium chloride on the OCR of rat liver mitochondria has been evaluated using CCCP to uncouple respiration. researchgate.net
Fluorescence Microscopy for Membrane Potential and Reactive Oxygen Species Detection
Fluorescence microscopy is a powerful tool for visualizing and quantifying changes in cellular parameters in real-time. CCCP is often used in conjunction with fluorescent probes to study mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS).
For measuring ΔΨm, cationic, lipophilic fluorescent dyes such as tetramethylrhodamine (B1193902), methyl ester (TMRM) or JC-1 are commonly used. These dyes accumulate in the mitochondrial matrix in a manner dependent on the membrane potential. In healthy, polarized mitochondria, the dyes emit a strong fluorescent signal. Upon treatment with CCCP, the ΔΨm collapses, and the dyes are no longer retained in the mitochondria, leading to a decrease or a shift in the fluorescence signal. This provides a clear visual and quantifiable indication of mitochondrial depolarization.
The uncoupling of the electron transport chain by CCCP can also lead to an increase in the production of ROS. Fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFDA (for general cellular ROS) are used to detect these changes. An increase in fluorescence intensity after CCCP treatment indicates a rise in ROS levels, which can be a key factor in cellular stress and damage pathways.
Western Blotting and Gene Expression Analysis for Pathway Investigation
To understand the downstream cellular responses to mitochondrial dysfunction induced by CCCP, researchers employ techniques like Western blotting and gene expression analysis.
Western blotting is used to detect and quantify specific proteins involved in cellular signaling pathways. For example, after treating cells with CCCP, researchers might analyze the activation of stress-response pathways, such as the phosphorylation of kinases like AMPK or the cleavage of caspase proteins involved in apoptosis. A notable application of CCCP has been in the study of mitophagy, the selective degradation of damaged mitochondria. CCCP-induced mitochondrial depolarization is a key trigger for the recruitment of proteins like Parkin and PINK1 to the mitochondria, initiating their removal. Western blotting is crucial for monitoring the levels and post-translational modifications of these and other autophagy-related proteins.
Gene expression analysis, typically performed using quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq), provides a broader view of the cellular response to CCCP treatment. This can reveal changes in the transcription of genes involved in mitochondrial biogenesis, antioxidant responses, metabolism, and cell survival or death. For instance, studies might investigate whether CCCP treatment upregulates the expression of genes encoding antioxidant enzymes as a compensatory response to increased ROS production.
Electron Microscopy for Subcellular Structure Analysis
Electron microscopy (EM) offers unparalleled resolution for examining the ultrastructure of cells and organelles. In the context of CCCP research, EM is used to visualize the morphological changes in mitochondria and other subcellular structures following mitochondrial uncoupling.
Treatment with CCCP can induce dramatic changes in mitochondrial morphology. Healthy mitochondria typically have a well-defined elongated shape with organized cristae. Following CCCP-induced stress, mitochondria can become fragmented, swollen, and lose their internal cristae structure. These changes are indicative of mitochondrial dysfunction and can be a prelude to mitophagy or apoptosis. Transmission electron microscopy (TEM) is the primary technique used to observe these fine structural details.
Furthermore, EM can be used to visualize the process of mitophagy itself. Researchers can observe the engulfment of damaged mitochondria by autophagosomes, providing direct visual evidence for this crucial quality control mechanism. By combining CCCP treatment with EM analysis, scientists can gain a deeper understanding of the structural dynamics of mitochondria in response to cellular stress.
Future Directions and Emerging Research Avenues in Carbonylcyanide 4 Chlorophenylhydrazone Studies
Elucidating Novel Molecular Targets Beyond Primary Mitochondrial Uncoupling
While the primary mechanism of CCCP is the disruption of the mitochondrial proton gradient, emerging evidence suggests that its biological effects are not limited to this function alone. Researchers are now investigating other potential molecular targets and signaling pathways modulated by CCCP.
One area of investigation is the effect of CCCP on mitochondrial ion channels. Studies have shown that at micromolar concentrations, CCCP can block the voltage-dependent 100-pS channel, mCS, and induce the multiple-conductance-level channel, MCC, in mouse liver mitochondria. nih.gov These effects on ion channels appear to be distinct from its protonophoric activity, which occurs at much lower nanomolar concentrations. nih.gov The reversal of these effects by dithiothreitol (B142953) suggests that CCCP might be acting as a sulfhydryl reagent, indicating a direct interaction with protein components of these channels. nih.gov
Furthermore, research into the vascular effects of CCCP has revealed that it can induce vasorelaxation independently of activating ATP-sensitive potassium (KATP) channels, a mechanism that would be expected from a simple decrease in cellular ATP. nih.govnih.gov Instead, evidence points towards the activation of AMP-activated protein kinase (AMPK) as a key player in this response. nih.govnih.gov This suggests that CCCP can trigger signaling cascades that are not a direct consequence of mitochondrial uncoupling.
In the realm of immunology, CCCP has been shown to inhibit the activation of the stimulator of interferon genes (STING) pathway. caymanchem.com This pathway is crucial for sensing cytosolic DNA and initiating an innate immune response. The ability of CCCP to suppress this pathway highlights a potential role in modulating immune signaling, an area ripe for further exploration. caymanchem.com Additionally, early studies observed that CCCP could induce the release of acetylcholine (B1216132) at neuromuscular junctions, an effect that did not depend on external calcium influx, suggesting an interaction with intracellular calcium stores. nih.gov
These findings collectively challenge the traditional view of CCCP as a specific mitochondrial uncoupler and open up new avenues to explore its broader pharmacological and biological effects. Identifying these novel targets will be crucial for re-evaluating data from past experiments and for designing more precise future studies.
Integration into Multi-Omics Approaches for Systems Biology Studies
The advent of multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the global cellular response to chemical probes like CCCP. nih.gov By integrating these different layers of biological information, researchers can move beyond a one-dimensional view of CCCP's effects and construct a more holistic, systems-level understanding.
Integrating proteomics with metabolomics is another powerful strategy. nih.govmdpi.com For instance, treating a biological system with CCCP and subsequently analyzing both the proteome and the metabolome can reveal how changes in protein expression, driven by CCCP's activity, correlate with alterations in metabolic pathways. This can help to dissect the downstream consequences of mitochondrial uncoupling and other potential effects of CCCP on cellular metabolism and signaling. Such an integrated approach can highlight altered biological pathways, providing a unique set of molecular information on the cellular effects of the compound. nih.gov
The use of CCCP in conjunction with multi-omics can help to build comprehensive models of cellular responses to metabolic stress. By generating large datasets from the same set of samples treated with CCCP, researchers can apply bioinformatic tools to construct inter-omics correlation networks. nih.gov These networks can visualize the complex interplay between different molecular entities and help to identify key regulatory hubs and pathways that are perturbed by CCCP. This systems-level perspective is invaluable for understanding the intricate and far-reaching consequences of modulating mitochondrial function.
Development of Advanced Analogues for Specific Research Applications
The expanding understanding of CCCP's molecular interactions is driving the development of new, more specific analogues for research. The goal is to create molecules that can dissect the various biological effects of CCCP, for instance, by separating its protonophoric activity from its other potential interactions.
An example of this is the development of novel mitochondrial uncoupling agents for therapeutic applications. One such compound, MB1-47, has been investigated for its anti-leukemic effects. nih.gov This research demonstrates a move towards designing mitochondrial uncouplers with improved pharmacological properties and specific therapeutic aims. nih.gov By creating a library of CCCP analogues, researchers can perform structure-activity relationship studies to identify the chemical moieties responsible for different biological effects.
Another area of development is the synthesis of CCCP derivatives with unique properties. For example, the synthesis of N‐(4‐chlorophenyl) carbonohydrazonoyl dicyanide (NCCD) has been reported, which exhibits unique behavior in the presence of zinc ions. researchgate.net This type of chemical modification can lead to the creation of novel research tools, such as sensors or probes, whose activity can be controlled or monitored.
The development of advanced analogues also includes creating molecules with different potencies and specificities. For example, while both CCCP and its analogue carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) are potent uncouplers, subtle differences in their chemical structures could lead to different off-target effects. nih.gov By systematically modifying the structure of CCCP, it may be possible to design analogues that are more potent and selective for mitochondrial uncoupling, or conversely, that are devoid of uncoupling activity but retain other interesting biological properties. These next-generation molecules will be invaluable tools for precisely dissecting the complex biology influenced by this class of compounds.
Q & A
Q. What is the mechanism by which CCCP disrupts mitochondrial ATP synthesis, and how can this be experimentally validated?
CCCP acts as a protonophore, collapsing the proton gradient across the mitochondrial inner membrane by shuttling protons, thereby uncoupling oxidative phosphorylation (OXPHOS) and inhibiting ATP production . To validate this:
- Measure oxygen consumption rates (OCR) using Seahorse extracellular flux analyzers. Increased OCR in the presence of CCCP indicates uncoupling, as electron transport chain (ETC) activity continues without ATP synthesis .
- Use fluorescent dyes (e.g., TMRE or JC-1) to monitor mitochondrial membrane potential (ΔΨm) loss. A rapid decrease in fluorescence confirms proton gradient dissipation .
Q. What are standard protocols for using CCCP in cell-based assays to induce mitochondrial stress?
- Concentration range : 1–20 µM, depending on cell type. For adherent cells (e.g., HEK293), pre-incubate with CCCP for 15–30 minutes in serum-free medium .
- Controls : Include oligomycin (ATP synthase inhibitor) and rotenone/antimycin A (ETC inhibitors) to distinguish coupling states .
- Viability checks : Combine with MTT or resazurin assays to rule out cytotoxicity at working concentrations .
Q. What safety protocols are critical when handling CCCP in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing powdered CCCP due to its hygroscopic nature .
- Waste disposal : Collect CCCP-contaminated waste in sealed containers for incineration. Avoid aqueous disposal to prevent environmental contamination .
- Emergency response : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .
Q. In what experimental contexts is CCCP commonly applied beyond mitochondrial uncoupling?
- Apoptosis studies : CCCP induces intrinsic apoptosis via mitochondrial outer membrane permeabilization (MOMP). Validate with caspase-3/7 activation assays and Annexin V/PI staining .
- Sperm motility research : CCCP decreases progressive motility in spermatozoa by impairing mitochondrial ATP production, even in the presence of pyruvate .
Advanced Research Questions
Q. How can researchers address cell-type-specific variability in CCCP response?
- Dose optimization : Perform titrations (0.5–50 µM) to identify the threshold for uncoupling without cytotoxicity. For example, neuronal cells (e.g., SH-SY5Y) require lower doses (≤5 µM) than cancer lines (e.g., MIA PaCa-2) .
- Metabolic profiling : Use metabolomics (e.g., LC-MS) to compare glycolytic vs. OXPHOS-dependent cells. Cells reliant on glycolysis may show less sensitivity to CCCP .
Q. How should contradictory data be analyzed when CCCP’s effects persist despite metabolic interventions (e.g., pyruvate supplementation)?
- Mechanistic redundancy : CCCP may activate stress pathways (e.g., AMPK) independently of ATP depletion. Use inhibitors like Compound C (AMPK inhibitor) to isolate confounding pathways .
- Parallel assays : Combine ATP quantification (luciferase assays) with lactate measurements to assess compensatory glycolysis .
Q. What methodological strategies confirm the specificity of CCCP’s effects in complex experimental systems?
Q. How can time-dependent effects of CCCP exposure be systematically analyzed?
- Time-course studies : Treat cells with 10 µM CCCP for 5–120 minutes and measure OCR at intervals. Transient vs. sustained OCR changes indicate adaptive responses .
- Live-cell imaging : Use TMRM (tetramethylrhodamine methyl ester) to monitor ΔΨm recovery post-washout, identifying cells with intact mitochondrial plasticity .
Q. What approaches are used to study compensatory metabolic pathways when OXPHOS is inhibited by CCCP?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
